3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-5-fluorobenzohydrazide with a suitable nitrile oxide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-fluorophenylacetic acid
- 5-[(4-Amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-1-5(2-7(10)3-6)8-11-4-13-12-8/h1-4H |
InChI Key |
MGQJJUUYLLUHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=NOC=N2 |
Origin of Product |
United States |
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